(4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol

Description

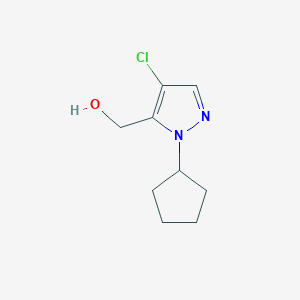

(4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol is a pyrazole-derived compound featuring a chlorinated pyrazole core substituted with a cyclopentyl group at the 1-position and a hydroxymethyl group at the 5-position. Pyrazole derivatives are widely studied for their antibacterial, antifungal, and anti-inflammatory activities, often modulated by substituents on the heterocyclic ring .

Properties

IUPAC Name |

(4-chloro-2-cyclopentylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSODEYUKOGFUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring, followed by reduction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products include (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)aldehyde and (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)carboxylic acid.

Reduction: The major products include (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)amine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol is primarily investigated for its potential as a therapeutic agent. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Anticancer Activity: Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against multiple cancer types, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.7 | Apoptosis induction |

| Compound B | HeLa | 12.0 | Cell cycle arrest |

Antimicrobial Activity

Research has shown that pyrazole derivatives can possess antimicrobial properties. Studies have evaluated this compound and related compounds against various bacterial strains.

Findings:

- Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Research has indicated that pyrazole-containing compounds can modulate the activity of specific enzymes, potentially leading to therapeutic effects in oncology.

Mechanism of Action:

- Binding to target enzymes through π-stacking interactions or hydrogen bonding facilitates modulation of signaling pathways relevant to disease states .

Case Study 1: Anticancer Evaluation

A study focused on the anticancer activity of pyrazole derivatives, including this compound, revealed promising results in inhibiting cell proliferation across various cancer cell lines. The compound exhibited selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in malignant cells.

Case Study 2: Antimicrobial Properties

In a comparative study of antimicrobial activities, derivatives similar to this compound were tested against a panel of bacterial strains. Results indicated significant antibacterial activity with MIC values indicating effective inhibition of bacterial growth.

Mechanism of Action

The mechanism of action of (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol and related compounds:

Key Observations:

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., C₉H₁₂ClN₂O vs. Chlorine at the 4-position introduces electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems .

Functional Group Contributions: The hydroxymethyl group (-CH₂OH) enables hydrogen bonding, improving solubility and target engagement compared to non-polar substituents (e.g., methyl or phenyl groups) . In contrast, aldehydes (e.g., in ) offer reactive sites for further chemical modifications but may reduce stability .

Crystallographic and Spectral Data

- Structural Characterization: Pyrazole derivatives are frequently analyzed via X-ray crystallography using programs like SHELXL . For instance, (4-chloro-1-methyl-1H-pyrazol-5-yl)methanol’s analogs have been resolved with R factors < 0.1, confirming precise structural assignments .

Biological Activity

Overview

(4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol is an organic compound characterized by the molecular formula CHClNO. This compound, a derivative of pyrazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a chloro group and a hydroxymethyl group, may contribute to its diverse biological effects.

Synthesis

The synthesis of this compound typically involves:

- Formation of Cyclopentyl Hydrazine : Reacting cyclopentanone with hydrazine hydrate.

- Hydrazone Formation : The cyclopentyl hydrazine is then reacted with 4-chlorobenzoyl chloride.

- Cyclization and Reduction : The resulting hydrazone undergoes cyclization to form the pyrazole ring, followed by reduction to yield the final compound.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is believed to modulate specific molecular targets involved in cancer cell proliferation and survival. For instance, structure-based discovery efforts have identified similar pyrazole compounds that inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in cancer progression .

In vitro studies have shown that certain pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as therapeutic agents against malignancies such as breast cancer and leukemia .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound may inhibit enzymes involved in disease pathways or modulate receptor activity, leading to therapeutic effects. Ongoing research aims to elucidate the precise molecular targets and mechanisms involved .

Comparative Analysis

A comparison with similar compounds reveals differences in biological activity based on structural variations:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Chloro group + Hydroxymethyl | Antimicrobial, Anticancer |

| (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol | Different substitution on pyrazole | Varies; less studied |

| (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)amine | Amine instead of hydroxymethyl | Potentially different activity profile |

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Anticancer Efficacy : A study demonstrated that a related pyrazole compound induced apoptosis in HCT116 colon cancer cells by affecting cell cycle distribution, showing a significant increase in pre-G1 phase cells indicative of apoptosis .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against specific pathogens, revealing promising results that warrant further exploration for therapeutic use .

Q & A

Q. What synthetic methodologies are commonly used to prepare (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol?

The synthesis typically involves multi-step reactions, including cyclization, chlorination, and functional group modifications. For pyrazole derivatives, acylation of pyrazolone intermediates followed by chlorination (e.g., using POCl₃ or SOCl₂) is a standard approach. For instance, chlorination of hydroxyl-containing precursors under controlled conditions (e.g., refluxing in anhydrous solvents) ensures regioselectivity . Purification via recrystallization (e.g., methanol or ethyl acetate) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and cyclopentyl integration .

- IR spectroscopy to identify hydroxyl (-OH) and C-Cl stretches .

- Mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography for absolute configuration determination, with refinement using programs like SHELXL .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving the crystal structure of this compound?

High-resolution data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . Use SHELXL for refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks. The "TWIN" command in SHELXTL is critical for handling twinned crystals, while PLATON validates geometric parameters . For poor-quality crystals, synchrotron radiation improves data completeness .

Q. What strategies resolve contradictions between computational (DFT) and experimental (X-ray) bond-length data for pyrazole derivatives?

Discrepancies often arise from crystal packing effects or solvent interactions. Validate computational models using:

Q. How do reaction conditions influence the regioselectivity of cyclopentyl group incorporation in pyrazole synthesis?

Regioselectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 1-position of pyrazole .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the 5-position .

- Temperature : Lower temperatures (0–5°C) stabilize intermediates, reducing side-product formation .

Q. What mechanistic insights explain the stability of the hydroxyl group in this compound under acidic conditions?

The hydroxyl group’s stability arises from intramolecular hydrogen bonding with the pyrazole nitrogen, as observed in similar compounds via X-ray studies . Steric shielding by the cyclopentyl group further reduces susceptibility to nucleophilic attack .

Methodological Tables

Table 1. Key Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Data Collection Temp. | 100–296 K | |

| R Factor | 0.039–0.207 | |

| Space Group | Monoclinic (e.g., P2₁/c) | |

| Refinement Software | SHELXL, SHELXTL |

Table 2. Synthetic Conditions for Chlorinated Pyrazoles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.